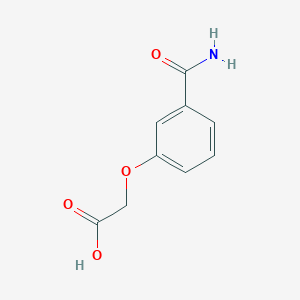

2-(3-Carbamoylphenoxy)acetic acid

Description

Contextualization within Phenoxyacetic Acid Derivative Research

2-(3-Carbamoylphenoxy)acetic acid is a specific organic compound situated within the extensive class of phenoxyacetic acid derivatives. The foundational structure, phenoxyacetic acid, consists of a phenyl ring linked to an acetic acid moiety through an ether bond. wikipedia.org This parent structure is historically significant, forming the basis for many phenoxy herbicides. wikipedia.org The field of phenoxyacetic acid derivative research is largely driven by the principle of structural modification, where chemists and pharmacologists systematically alter the phenoxyacetic acid backbone to investigate how these changes influence the molecule's physicochemical and biological properties. mdpi.com Key modifications often involve adding various functional groups to the phenyl ring. mdpi.com

Broad Research Significance and Academic Trajectories

The academic importance of 2-(3-Carbamoylphenoxy)acetic acid and its analogues spans several research domains. A primary focus has been on its synthesis and detailed structural analysis. X-ray crystallography, for instance, is a crucial technique used to determine the precise three-dimensional arrangement of the atoms and the intermolecular interactions, such as hydrogen bonding, that govern its solid-state architecture. This structural data is fundamental for molecular modeling and for developing a predictive understanding of how the molecule might interact with other chemical or biological systems.

Another significant avenue of academic inquiry involves the use of phenoxyacetic acid derivatives in medicinal chemistry and drug discovery. While research on the specific biological activities of 2-(3-Carbamoylphenoxy)acetic acid itself is part of a broader exploration, related derivatives have been investigated for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov For example, a recent study in 2021 focused on derivatives of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid as potential inhibitors of specific protein-protein interactions implicated in cancer signaling pathways. nih.gov These studies highlight an academic trajectory where the phenoxyacetic acid scaffold, functionalized with carbamoyl-containing groups, serves as a template for designing novel therapeutic agents. The research aims to correlate specific structural features with desired biological outcomes, contributing to the rational design of new drug candidates. nih.govnih.gov

Compound Data

The following table provides key identifiers and properties for 2-(3-Carbamoylphenoxy)acetic acid.

Interactive Data Table: Compound Properties

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(3-carbamoylphenoxy)acetic acid americanelements.com |

| CAS Number | 500866-01-3 americanelements.combiosynth.com |

| Molecular Formula | C₉H₉NO₄ americanelements.combiosynth.com |

| Molecular Weight | 195.17 g/mol americanelements.combiosynth.com |

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-(3-carbamoylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-9(13)6-2-1-3-7(4-6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZLMOYGKHSTTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(3-Carbamoylphenoxy)acetic Acid Isomers and Analogues

The construction of the 2-(3-carbamoylphenoxy)acetic acid framework and its analogs can be achieved through several synthetic strategies. These methods often involve the formation of the ether linkage or the modification of a pre-existing aromatic core.

Alkylation Reactions with Phenoxyacetic Acid Scaffolds

A common and direct approach to synthesizing phenoxyacetic acid derivatives involves the alkylation of a phenol (B47542) with an α-haloacetic acid or its ester. In the context of 2-(3-carbamoylphenoxy)acetic acid, this would typically involve the reaction of 3-hydroxybenzamide (B181210) with an ethyl bromoacetate (B1195939) followed by hydrolysis. The Williamson ether synthesis is a foundational method where a phenoxide is reacted with an alkyl halide.

Recent advancements have also focused on the direct, highly enantioselective alkylation of arylacetic acids using chiral lithium amides as traceless auxiliaries. nih.gov This method offers a streamlined approach to producing chiral α-arylpropionic acids, which are structurally related to some analogs of 2-(3-carbamoylphenoxy)acetic acid. The process is operationally simple and allows for the recovery of the chiral reagent. nih.gov

A variety of reaction conditions can be employed for these alkylation reactions, with the choice of base and solvent playing a crucial role in the reaction's efficiency. For instance, potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common choice for the O-alkylation of phenols with ethyl bromoacetate. mdpi.com

Table 1: Examples of Alkylation Reactions for Phenoxyacetic Acid Synthesis

| Reactants | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 3-Hydroxybenzaldehyde, Ethyl bromoacetate | K₂CO₃, DMF, stirred for 12h | Ethyl 2-(3-formylphenoxy)acetate | mdpi.com |

| 2-Hydroxybenzaldehydes, Alkyl 2-bromoalkanoates | K₂CO₃, DMF | Alkyl 2-(2-formylphenoxy)alkanoates | nih.gov |

Reactions Involving Salicylamide (B354443) Derivatives

Salicylamide, an isomer of 3-hydroxybenzamide, and its derivatives are important starting materials for the synthesis of various biologically active compounds. nih.govyoutube.com The synthesis of salicylamide itself can be achieved from salicylic (B10762653) acid through its conversion to an acyl chloride followed by reaction with ammonia. youtube.com

Derivatives of salicylamide can be prepared through various reactions. For instance, new series of salicylamide derivatives have been synthesized incorporating heterocyclic moieties like pyridazine, pyrazoles, and triazoles. nih.gov The synthesis of chloro-substituted salicylanilide (B1680751) derivatives, which are esters and hydrazides, has been achieved through microwave irradiation, offering an eco-friendly method with high yields. mdpi.com These synthetic strategies can be adapted for the synthesis of analogs of 2-(3-carbamoylphenoxy)acetic acid where the carbamoyl (B1232498) group is at the ortho position.

Table 2: Synthesis of Salicylamide and its Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Salicylic acid | 1. Thionyl chloride; 2. NH₃ | Salicylamide | youtube.com |

Multi-Step Synthesis of Functionalized Phenylacetic Acid Derivatives

Complex phenylacetic acid derivatives can be prepared through multi-step synthetic sequences. These routes often involve the construction of a substituted aromatic core followed by the introduction of the acetic acid moiety. For example, new phenylacetic acid derivatives have been prepared starting from 2,6-dibromo-4-methylaniline, involving the construction of a 3,4,5-triphenyltoluene core followed by functionalization to the desired phenylacetic acid. mdpi.com

Palladium-catalyzed carbonylation of benzyl (B1604629) chlorides is another effective method for preparing phenylacetic acid derivatives. researchgate.netresearchgate.net This reaction can be performed under mild conditions with high yields. For instance, 2,4-dichlorophenylacetic acid has been synthesized in high yield from 2,4-dichlorobenzyl chloride using a palladium catalyst and a phase-transfer catalyst. researchgate.net Suzuki coupling reactions are also employed in the synthesis of ortho-substituted phenylacetic acid derivatives, where an aryl boronic acid is coupled with an alkyl halide. inventivapharma.com

Strategic Derivatization for Structural Diversity and Functionalization

The carboxylic acid and amide moieties of 2-(3-carbamoylphenoxy)acetic acid provide convenient handles for further chemical modifications, allowing for the generation of a wide array of derivatives with diverse structural features and potential biological activities.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of 2-(3-carbamoylphenoxy)acetic acid can be readily converted into esters and amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, in a process known as Fischer esterification. ucalgary.cachemguide.co.uk This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. ucalgary.ca Alternatively, esters can be synthesized from the corresponding acid chlorides or anhydrides by reaction with an alcohol. youtube.com

Amidation of the carboxylic acid can be achieved by direct reaction with an amine, often at high temperatures to drive off water. wikipedia.org More modern methods utilize coupling agents or catalysts to facilitate the reaction under milder conditions. For example, nickel(II) chloride has been shown to be an effective catalyst for the direct amidation of phenylacetic acid derivatives with benzylamines. nih.gov

Table 3: Representative Esterification and Amidation Reactions

| Carboxylic Acid Derivative | Reactant | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Alcohol | Concentrated H₂SO₄, heat | Ester | ucalgary.cachemguide.co.uk |

| Phenylacetic acid | Benzylamine | NiCl₂, Toluene, 110°C | Amide | nih.gov |

Formation of Hydrazides, Schiff Bases, and N-Imido Derivatives

The ester or acid chloride derivatives of 2-(3-carbamoylphenoxy)acetic acid can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide. mdpi.comosti.gov These hydrazides are versatile intermediates that can be further modified. For example, they can react with aldehydes or ketones to form Schiff bases (hydrazones). nih.govnih.govjmchemsci.com The synthesis of Schiff bases often involves refluxing the hydrazide and the carbonyl compound in a suitable solvent like ethanol (B145695) with a catalytic amount of acid. nih.gov

Hydrazides can also be used in the synthesis of various heterocyclic compounds. For instance, reaction with acetylacetone (B45752) can lead to the formation of pyrazole (B372694) derivatives. nih.gov The synthesis of N-imido derivatives, while less commonly reported for this specific scaffold, could potentially be achieved through reactions of the corresponding anhydride (B1165640) with an amine or by other specialized methods.

Schiff bases derived from phenoxyacetic acid derivatives have been synthesized and evaluated for their biological activities. nih.govresearchgate.net For example, a series of Schiff bases were synthesized by reacting 2-formyl-phenoxy acetic acid with various aromatic amines. researchgate.net

Table 4: Synthesis of Hydrazides and Schiff Bases

| Starting Material | Reactant | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate | Hydrazine hydrate | Microwave irradiation | 2-(2-((2-Chlorophenyl)carbamoyl)phenoxy)acetohydrazide | mdpi.com |

| (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | Aromatic aldehyde | Ethanol/acetic acid, reflux | N'-benzylidene-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide | nih.gov |

| 2-Formyl-phenoxy acetic acid | Aromatic amine | - | Schiff Base | researchgate.net |

Introduction of Halogenated Moieties and Other Substituents on the Aromatic Ring

The functionalization of the aromatic ring of 2-(3-carbamoylphenoxy)acetic acid and its parent structures is a key strategy for creating a diverse range of derivatives. The introduction of halogens and other substituents can significantly alter the electronic and steric properties of the molecule.

A primary method for introducing substituents is to begin with an already substituted phenol. For instance, the synthesis of various substituted phenoxyacetic acids can be achieved through the Williamson ether synthesis, where a substituted phenol is reacted with an alpha-haloacetate. wikipedia.org A general route to substituted 2-(3-carbamoylphenoxy)acetic acid derivatives would involve the synthesis of a substituted 3-hydroxybenzamide, followed by etherification with a haloacetic acid. connectedpapers.com

Halogenation, particularly chlorination, of the phenoxyacetic acid scaffold has been documented. For example, the chlorination of phenoxyacetic acid can be carried out using chlorine gas with a catalyst such as iron oxide or ferric chloride in a suitable solvent like dichlorobenzene or acetic acid. This process can lead to derivatives such as 2,4-dichlorophenoxyacetic acid. rsc.org The reaction conditions, including temperature and catalyst ratios, are optimized to control the position and degree of halogenation.

The synthesis of a variety of halogenated acetic acids, which can serve as precursors, has also been explored, starting from materials like diethyl malonate. mdpi.com This approach allows for the creation of a diverse set of building blocks for the synthesis of more complex phenoxyacetic acid derivatives.

Metal Complexation and Salt Formation of 2-(3-Carbamoylphenoxy)acetic Acid

The carboxylic acid group of 2-(3-carbamoylphenoxy)acetic acid makes it an excellent candidate for forming salts and coordinating with metal ions to create metal complexes, including metal-organic frameworks (MOFs).

Salt Formation: The acidic proton of the carboxylic acid can be readily removed by a base to form a salt. A notable example is Sodium (2-carbamoylphenoxy)acetate, which highlights the ability of the parent molecule to form stable salt derivatives.

Metal Complexation and MOFs: The carboxylate group is a key functional group for ligating to metal centers. Phenoxyacetic acids, in general, have been shown to act as ligands in the formation of Zirconium(IV)-based metal-organic frameworks (MOFs). nih.gov These frameworks are highly ordered, porous materials with potential applications in areas such as separation and catalysis. The phenoxyacetic acid ligands in these structures coordinate to the metal clusters, forming the extended network of the MOF. nih.govyoutube.com

Furthermore, lanthanide ions are known to form complexes with ligands containing carboxylate and other donor atoms. rsc.orgrsc.orgnih.gov While specific crystal structures of lanthanide complexes with 2-(3-carbamoylphenoxy)acetic acid are not widely reported, the known coordination chemistry of lanthanides with similar organic ligands, such as picolinic acid derivatives, suggests that the formation of such complexes is highly feasible. nih.gov These complexes often exhibit interesting photoluminescent properties. nih.gov The general principle involves the coordination of the lanthanide ion with the oxygen atoms of the carboxylate group and potentially other donor atoms on the ligand, such as the carbonyl oxygen of the amide group or the ether oxygen. rsc.org

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in chemical research. For the synthesis of 2-(3-carbamoylphenoxy)acetic acid and its derivatives, advanced techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis Protocols for Phenoxyacetic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. benthamscience.comresearchgate.netnumberanalytics.com For the synthesis of phenoxyacetic acid derivatives, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. wikipedia.orgbenthamscience.comresearchgate.net

The Williamson ether synthesis, a key step in the preparation of phenoxyacetic acids, can be effectively carried out under microwave conditions. benthamscience.comresearchgate.netnumberanalytics.com This typically involves the reaction of a phenol with a haloacetic acid or its ester in the presence of a base. The use of microwave heating can shorten reaction times from hours to just minutes. wikipedia.org

| Reactants | Conditions | Reaction Time | Yield | Reference |

| Phenols and Alkyl Halides | Microwave (300 W), Banana Peel Ash Catalyst | Shortened | High | benthamscience.comresearchgate.net |

| Phenol and Chloroacetic Acid | Microwave (130 °C) | 10 minutes | 20-55% | wikipedia.org |

| 2-aminothiazole, benzaldehyde, ethyl acetoacetate | Microwave (350 W, 80 °C), Acetic Acid | 30 minutes | Quantitative |

Table 1: Examples of Microwave-Assisted Synthesis of Phenoxyacetic Acid Derivatives and Related Compounds

Solvent-Free Reaction Environments and Catalyst-Free Methods

In line with the principles of green chemistry, solvent-free and catalyst-free reaction conditions are highly desirable. The synthesis of phenoxyacetic acid derivatives has been successfully demonstrated under such conditions, often in conjunction with microwave irradiation. benthamscience.comresearchgate.net These "dry media" reactions can be performed by adsorbing the reactants onto a solid support, such as alumina, or by simply mixing the neat reactants.

The amidation step, which could be relevant for modifying the carbamoyl group or for creating related amide-containing structures, can also be performed under solvent-free conditions. For example, amides can be synthesized from carboxylic acids and amines or urea (B33335) using methods like trituration and direct heating, sometimes with a green catalyst like boric acid.

Catalyst-free methods for certain reactions are also being developed. For instance, some cycloaddition reactions to form heterocyclic structures can proceed efficiently under microwave irradiation without the need for a catalyst.

Optimization of Reaction Conditions for Improved Efficiency and Selectivity

The efficiency and selectivity of the synthesis of 2-(3-carbamoylphenoxy)acetic acid and its derivatives are highly dependent on the reaction conditions. Optimization of parameters such as temperature, solvent, catalyst, and reactant ratios is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.

For the Williamson ether synthesis step, the choice of base and solvent is critical. mdpi.com Strong bases like sodium hydride in polar aprotic solvents such as DMF or DMSO generally lead to higher yields. Temperature also plays a key role; while higher temperatures can increase the reaction rate, they may also promote side reactions. mdpi.com

In catalytic processes, such as the halogenation of the aromatic ring or potential cross-coupling reactions to introduce other substituents, the selection of the appropriate catalyst and its concentration is paramount. For instance, in the esterification of glycerol (B35011) with oleic acid, a related reaction involving a carboxylic acid, the catalyst concentration was found to have an optimal level, beyond which no further improvement in conversion was observed. researchgate.net Similarly, in the amidation of carboxylic acids, the catalyst loading and the nature of the catalyst itself significantly impact the reaction outcome. mdpi.comrsc.org

The optimization process often involves a systematic study of various parameters to identify the conditions that provide the best balance of reaction rate, yield, and purity of the final product.

| Reaction | Optimized Parameter | Effect | Reference |

| Williamson Ether Synthesis | Base and Solvent | Strong base (e.g., NaH) in polar aprotic solvent (e.g., DMF) increases yield. | mdpi.com |

| Esterification | Catalyst Concentration | Optimal concentration (5 wt%) found for maximum conversion. | researchgate.net |

| Amidation | Catalyst Loading | Optimal catalyst loading (10 mol% TiF4) identified for high yields. | rsc.org |

Table 2: Examples of Optimized Reaction Conditions for Relevant Synthetic Steps

Advanced Structural Elucidation and Spectroscopic Characterization in Research

X-ray Crystallography Studies of 2-(3-Carbamoylphenoxy)acetic Acid and its Salts

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a three-dimensional model of the molecule and its packing in the crystal lattice.

While specific crystallographic studies for 2-(3-Carbamoylphenoxy)acetic acid are not extensively detailed in the provided search results, the principles of molecular conformation and solid-state packing can be inferred from studies on similar phenoxyacetic acid derivatives. In the solid state, the molecule's conformation is a result of a balance between intramolecular forces, which dictate the arrangement of its own atoms, and intermolecular forces, which govern how the molecules pack together.

The phenoxyacetic acid moiety allows for rotational freedom around the ether oxygen and the C-C single bond of the acetic acid group. The final conformation adopted in the crystal lattice will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Hydrogen bonding is a critical intermolecular force that directs the assembly of molecules in the crystal lattice. In 2-(3-Carbamoylphenoxy)acetic acid, both the carboxylic acid and the carbamoyl (B1232498) (amide) groups are capable of forming strong hydrogen bonds.

The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (at the carbonyl oxygen). This often leads to the formation of dimeric structures where two carboxylic acid groups from adjacent molecules form a characteristic ring motif. rsc.org The carbamoyl group also has both donor (N-H) and acceptor (C=O) sites for hydrogen bonding.

These hydrogen bonds, along with other weaker interactions like π-π stacking of the benzene (B151609) rings, create complex three-dimensional networks. nih.govnih.govresearchgate.net The specific nature of these networks, whether they form sheets, chains, or more intricate architectures, is determined by the interplay of the different functional groups. nih.govresearchgate.net In the case of salts of phenoxyacetic acids, the ammonium (B1175870) cation, if present, can also participate extensively in hydrogen bonding with the carboxylate and ether oxygen atoms, further influencing the supramolecular assembly. nih.gov

The crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), cell volume (V), and the number of molecules per unit cell (Z), along with the space group, provide a unique fingerprint for a crystalline solid. While specific data for 2-(3-Carbamoylphenoxy)acetic acid is not available in the provided results, studies on related compounds like benzene-1,3,5-triacetic acid and ammonium salts of phenoxyacetic acids reveal common space groups such as P21/n and C2/c. nih.govnih.gov The determination of these parameters is a standard output of an X-ray crystallographic analysis. mdpi.com

Table 1: Representative Crystallographic Data for a Related Compound (Benzene-1,3,5-triacetic acid)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| V (ų) | Value |

| Z | Value |

Comprehensive Spectroscopic Investigations

Spectroscopic techniques provide valuable information about the chemical structure and bonding within a molecule by probing the interaction of electromagnetic radiation with the sample.

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of 2-(3-Carbamoylphenoxy)acetic acid, distinct signals would be expected for the protons of the aromatic ring, the methylene (B1212753) (-CH2-) group of the acetic acid side chain, the acidic proton of the carboxylic acid, and the protons of the amide group. The chemical shifts of the aromatic protons would be influenced by the positions of the carbamoyl and ether substituents. The acidic proton of a carboxylic acid typically appears as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm. libretexts.org The methylene protons adjacent to the ether oxygen and the carbonyl group would also have a characteristic chemical shift.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbons of the carboxylic acid and the amide group are typically found at the downfield end of the spectrum (around 160-180 ppm). libretexts.org The aromatic carbons would appear in the region of approximately 110-160 ppm, and the methylene carbon would have a specific chemical shift as well. The precise assignment of each peak can be achieved through two-dimensional NMR techniques.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(3-Carbamoylphenoxy)acetic acid

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10 - 12 (broad) | 160 - 180 |

| Amide (-CONH₂) | 7 - 8.5 (broad) | 160 - 180 |

| Aromatic (Ar-H) | 6.5 - 8.0 | 110 - 160 |

| Methylene (-OCH₂-) | 4.5 - 5.0 | 60 - 70 |

(Note: These are predicted ranges based on typical values for similar functional groups. libretexts.org)

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).

For 2-(3-Carbamoylphenoxy)acetic acid, characteristic vibrational bands would confirm the presence of its key functional groups. A broad absorption band in the IR spectrum between 2500 and 3300 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700-1730 cm⁻¹. The amide group would show N-H stretching vibrations around 3100-3500 cm⁻¹ and a strong C=O stretching (Amide I band) around 1630-1680 cm⁻¹. The C-O stretching of the ether linkage would also be present. rsc.orgpsu.edunih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be observable in both IR and Raman spectra. A detailed analysis of these spectra can provide insights into intermolecular interactions, such as hydrogen bonding, which can cause shifts in the vibrational frequencies. rsc.orgpsu.edu

Table 3: Characteristic IR Absorption Frequencies for 2-(3-Carbamoylphenoxy)acetic acid

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (broad) |

| C=O stretch | 1700 - 1730 | |

| Amide | N-H stretch | 3100 - 3500 |

| C=O stretch (Amide I) | 1630 - 1680 | |

| Ether | C-O stretch | 1000 - 1300 |

| Aromatic Ring | C-H stretch | ~3000 - 3100 |

| C=C stretch | ~1400 - 1600 |

(Note: These are typical frequency ranges and can be influenced by the molecular environment. rsc.orglibretexts.orgnih.gov)

Mass Spectrometry (MS and HRMS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for the confirmation of the molecular structure of 2-(3-Carbamoylphenoxy)acetic acid and for understanding its fragmentation behavior. The compound has a molecular formula of C₉H₉NO₄ and a monoisotopic mass of 195.05316 Da. uni.luamericanelements.com High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements, which are essential for elemental composition determination and unequivocal structure confirmation.

Electrospray ionization (ESI) is a common technique used for the analysis of phenoxyacetic acid derivatives. In ESI-MS, 2-(3-Carbamoylphenoxy)acetic acid can be detected as various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for several of these adducts, aiding in their identification. uni.lu

Table 1: Predicted m/z and Collision Cross Section (CCS) Values for 2-(3-Carbamoylphenoxy)acetic acid Adducts uni.lu

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.06044 | 138.9 |

| [M+Na]⁺ | 218.04238 | 145.7 |

| [M-H]⁻ | 194.04588 | 140.9 |

| [M+NH₄]⁺ | 213.08698 | 156.7 |

| [M+K]⁺ | 234.01632 | 144.4 |

| [M+H-H₂O]⁺ | 178.05042 | 132.8 |

The fragmentation pattern of 2-(3-Carbamoylphenoxy)acetic acid is characteristic of carboxylic acids and aromatic compounds. libretexts.org Key fragmentation pathways observed in mass spectrometry include:

Loss of H₂O: Dehydration from the carboxylic acid group can occur.

Loss of COOH: Decarboxylation is a common fragmentation for carboxylic acids, leading to a loss of 45 Da. libretexts.org

Cleavage of the ether bond: The bond between the phenoxy ring and the acetic acid moiety can break.

Fragmentation of the carbamoyl group: The amide group can undergo characteristic cleavages.

Analysis of related carboxylic acids shows that prominent peaks often arise from the loss of OH (17 Da) and COOH (45 Da) due to the cleavage of bonds adjacent to the carbonyl group. libretexts.orgdocbrown.info The stability of the aromatic ring often results in a strong molecular ion peak. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uk For organic molecules like 2-(3-Carbamoylphenoxy)acetic acid, absorption is typically restricted to functional groups, known as chromophores, that have valence electrons with low excitation energies. shu.ac.uk

The structure of 2-(3-Carbamoylphenoxy)acetic acid contains several chromophores: the phenyl ring, the carbonyl group (C=O) of the carboxylic acid, and the carbonyl group of the amide. These groups give rise to specific electronic transitions, primarily π → π* and n → π* transitions. libretexts.orglibretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with conjugated double bonds, such as the aromatic ring in 2-(3-Carbamoylphenoxy)acetic acid. These transitions are generally high-energy and result in strong absorption bands. libretexts.orgmasterorganicchemistry.com

n → π Transitions:* This type of transition involves moving an electron from a non-bonding orbital (n), such as those on the oxygen atoms of the carbonyl and carboxyl groups, to a π* antibonding orbital. masterorganicchemistry.com Compared to π → π* transitions, n → π* transitions are of lower energy, occur at longer wavelengths, and are typically weaker in intensity. masterorganicchemistry.com For instance, the carbonyl group in simple ketones often shows a weak n → π* transition around 270-300 nm. masterorganicchemistry.com

The UV-Vis spectrum of 2-(3-Carbamoylphenoxy)acetic acid is expected to show complex bands resulting from the overlap of these transitions. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. shu.ac.uk

UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes. The carboxylic acid and carbamoyl groups of 2-(3-Carbamoylphenoxy)acetic acid can act as ligands, binding to metal ions. This complexation often leads to a shift in the absorption bands (either a bathochromic/red shift or a hypsochromic/blue shift), which can be monitored to study the kinetics and stoichiometry of complex formation. researchgate.net

Conformational Analysis and Stereochemical Considerations using Spectroscopic Data

The molecule 2-(3-Carbamoylphenoxy)acetic acid does not possess a chiral center, so it does not have stereoisomers in the classical sense (enantiomers or diastereomers). However, the molecule exhibits conformational flexibility due to the rotation around several single bonds.

Key rotational bonds that influence the three-dimensional shape include:

The C-O bond of the ether linkage.

The C-C bond between the aromatic ring and the carbamoyl group.

The C-N bond of the amide.

Spectroscopic data, particularly from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (though not detailed here), combined with computational modeling, can provide insights into the preferred conformations. X-ray crystallography of related phenoxyacetic acid derivatives reveals important structural information. For example, in the crystal structure of 2-[4-(Carboxymethyl)phenoxy]acetic acid, the carboxymethoxy group is nearly parallel to the benzene ring, while the acetic acid unit is almost perpendicular to it. nih.gov This kind of analysis helps in understanding the spatial arrangement of the functional groups.

While 2-(3-Carbamoylphenoxy)acetic acid itself is achiral, its interactions with chiral environments, such as enzymes or chiral catalysts, would be stereochemically significant. The specific conformation adopted by the molecule would be crucial for its binding affinity and reactivity in such systems. The Fischer esterification reaction, for example, which involves reacting a carboxylic acid with an alcohol, does not affect the stereochemistry at a chiral center if one is present in the alcohol part of the molecule. quora.com This principle highlights that while the acid itself is achiral, its potential reactions with chiral molecules have stereochemical outcomes.

Theoretical and Computational Chemistry of 2 3 Carbamoylphenoxy Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecular systems. By approximating the many-electron Schrödinger equation, DFT provides a computationally tractable method to explore the fundamental properties of molecules like 2-(3-Carbamoylphenoxy)acetic acid.

Geometry Optimization and Energetic Analysis of Stable Conformers

The flexibility of the ether linkage and the rotational freedom of the carbamoyl (B1232498) and acetic acid groups in 2-(3-Carbamoylphenoxy)acetic acid give rise to multiple possible conformations. Geometry optimization using DFT methods is crucial for identifying the most stable, low-energy conformers. These calculations systematically explore the potential energy surface of the molecule to locate energy minima corresponding to stable three-dimensional arrangements of the atoms.

The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic coordinates to minimize the total electronic energy. The relative energies of the optimized conformers indicate their population at a given temperature. The identification of these stable conformers is fundamental, as the biological activity of a molecule is often dictated by the specific conformation that binds to a biological target. nih.gov Computational studies on similar flexible molecules have demonstrated that even subtle changes in conformation can significantly impact their interaction with protein binding sites. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. mdpi.com

For 2-(3-Carbamoylphenoxy)acetic acid, FMO analysis can predict its reactivity and the sites most susceptible to nucleophilic or electrophilic attack. youtube.com The distribution of the HOMO and LUMO across the molecule highlights the electron-rich and electron-poor regions, respectively. This information is invaluable for understanding its interaction with biological macromolecules, as the initial recognition and binding are often governed by these orbital interactions. wikipedia.orglibretexts.org

Table 1: Frontier Molecular Orbital Properties of 2-(3-Carbamoylphenoxy)acetic Acid (Illustrative Data)

| Orbital | Energy (eV) | Primary Atomic Contributions |

| HOMO | -6.8 | Phenyl ring, Carboxylate group |

| LUMO | -1.2 | Phenyl ring, Carbonyl groups |

| HOMO-LUMO Gap | 5.6 | - |

Note: The values presented are illustrative and would be determined from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. pearson.comucalgary.ca These maps are generated by calculating the electrostatic potential at the surface of the molecule, indicating regions of positive, negative, and neutral potential. Red-colored regions signify areas of high electron density (negative potential), which are prone to electrophilic attack, while blue-colored regions indicate electron-deficient areas (positive potential), susceptible to nucleophilic attack. ucalgary.ca

For 2-(3-Carbamoylphenoxy)acetic acid, the MEP map would likely show negative potential around the oxygen atoms of the carboxyl and carbamoyl groups, making them potential sites for hydrogen bonding and interaction with positively charged residues in a protein. ucalgary.ca The hydrogen atoms of the carboxylic acid and amide groups would exhibit positive potential, indicating their acidic and hydrogen-donating nature. This detailed charge distribution is crucial for understanding non-covalent interactions that stabilize the molecule within a biological receptor. pearson.com

Quantum Mechanical Force Field (QMFF) and Vibrational Wavenumber Calculations

Quantum Mechanical Force Field (QMFF) methods and vibrational wavenumber calculations provide insights into the dynamic properties of 2-(3-Carbamoylphenoxy)acetic acid. By calculating the second derivatives of the energy with respect to atomic displacements, a force field can be generated that describes the vibrational modes of the molecule.

The calculated vibrational spectrum can be compared with experimental data from techniques like Infrared (IR) and Raman spectroscopy to validate the computational model. Each peak in the calculated spectrum corresponds to a specific vibrational motion, such as stretching, bending, or torsional modes of the chemical bonds. For instance, characteristic stretching frequencies for the C=O bonds in the carboxylic acid and amide groups, as well as the O-H and N-H stretches, can be precisely calculated. nih.gov These calculations can also help in assigning experimental spectral features to specific molecular motions.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of 2-(3-Carbamoylphenoxy)acetic Acid (Illustrative Data)

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3500 |

| Carboxylic Acid | C=O Stretch | ~1750 |

| Amide | N-H Stretch | ~3400 |

| Amide | C=O Stretch | ~1680 |

| Ether | C-O-C Stretch | ~1250 |

Note: These are typical wavenumber ranges and the precise values would be obtained from specific QMFF calculations.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for optimizing lead compounds into potent and selective drugs. These studies aim to establish a correlation between the chemical structure of a molecule and its biological activity.

Ligand Design Principles Based on Structural Modifications

Based on the understanding of the structural and electronic features of 2-(3-Carbamoylphenoxy)acetic acid obtained from computational studies, rational modifications can be proposed to enhance its biological activity. nih.gov SAR studies involve systematically altering different parts of the molecule and evaluating the effect of these changes on its interaction with a specific biological target.

For 2-(3-Carbamoylphenoxy)acetic acid, key areas for modification could include:

The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) on the phenyl ring can modulate the electronic properties (electron-donating or withdrawing) and steric bulk, which can influence binding affinity and selectivity.

The Carboxylic Acid Group: This group is often crucial for forming key interactions with receptors. Esterification to create prodrugs can improve bioavailability. nih.gov Bioisosteric replacement with other acidic groups (e.g., tetrazole) could also be explored.

The Carbamoyl Group: Modifications to the amide, such as N-alkylation or incorporation into a heterocyclic ring, can alter hydrogen bonding capabilities and conformational preferences.

The Acetic Acid Side Chain: Altering the length or rigidity of this chain can optimize the positioning of the carboxylic acid group within the binding pocket of a target protein.

QSAR models take this a step further by developing mathematical equations that quantitatively relate structural descriptors (e.g., lipophilicity, electronic parameters, steric factors) to biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.govnih.gov

Computational Approaches for Predicting Biological Potency (Excluding Clinical Outcomes)

Predicting the biological activity of a compound like 2-(3-carbamoylphenoxy)acetic acid before it undergoes extensive experimental testing is a cornerstone of modern drug discovery. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this endeavor. nih.gov

QSAR models are mathematical representations that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For phenoxyacetic acid derivatives, 3D-QSAR studies have been employed to build models that can predict the activity of new analogues. These models often utilize molecular field analysis, which considers the steric and electrostatic fields around the molecules. The predictive power of these models is rigorously evaluated using statistical metrics such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive r² (pred_r²). A high correlation coefficient, for instance, indicates a strong relationship between the compound's descriptors and its biological activity. nih.gov

Machine learning algorithms are increasingly being integrated into QSAR modeling to handle large datasets and complex, non-linear relationships. nih.gov These methods can identify subtle patterns in the data that might be missed by traditional statistical approaches. By training these models on a set of known active and inactive compounds, it is possible to predict the potential of novel compounds like 2-(3-carbamoylphenoxy)acetic acid.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand how 2-(3-carbamoylphenoxy)acetic acid might exert a biological effect, it is crucial to investigate its interactions with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are two powerful computational techniques used for this purpose. nih.gov

Identification of Binding Sites and Interaction Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This technique allows for the identification of potential binding sites and the specific molecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For example, in studies of similar phenolic acid derivatives, docking analyses have revealed key amino acid residues within the active site of a target protein that form hydrogen bonds with the ligand. nih.gov The docking score, a numerical value that estimates the binding affinity, is often used to rank different compounds, with a lower score typically indicating a more favorable binding interaction. nih.gov

Analysis of Conformational Changes Induced by Ligand Binding

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time, providing insights into the conformational changes that can occur in both the ligand and the protein upon binding. utwente.nl

The binding of a ligand can induce significant conformational changes in the target protein, which are often critical for its function. nih.gov MD simulations can reveal how the binding of a compound like 2-(3-carbamoylphenoxy)acetic acid might alter the protein's shape and dynamics, potentially leading to its activation or inhibition. These simulations can also assess the stability of the ligand within the binding site over a period of time. mdpi.com

Computational Prediction of Binding Affinity and Selectivity

Beyond identifying binding modes, computational methods can also predict the strength of the interaction, known as binding affinity, and the ligand's preference for one target over another, known as selectivity. nih.gov

Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach can be used to calculate the binding free energy of a ligand-protein complex from MD simulation trajectories. mdpi.com This provides a quantitative measure of binding affinity. Furthermore, machine learning models can be trained on datasets of known binding affinities to predict the affinity of new compounds with a high degree of accuracy. nih.govnih.gov

Predicting selectivity is also a critical aspect of drug design. Computational approaches are being developed to predict the regioselectivity and site-selectivity of chemical reactions, which can be extended to predict the selective binding of a ligand to a specific protein isoform or a particular site on a protein. mit.edu These predictions are invaluable for designing compounds with high potency and minimal off-target effects.

Mechanistic Investigations of Biological Activities in in Vitro and Pre Clinical Models

Modulation of Plant Growth and Development Mechanisms

The influence of 2-(3-Carbamoylphenoxy)acetic acid and its structural relatives, phenoxyacetic acids, on plant physiology is primarily rooted in their ability to mimic natural plant hormones, particularly auxins. This mimicry disrupts normal growth processes, a characteristic that has been extensively explored for agricultural applications.

Phenoxyacetic acid derivatives are recognized as synthetic auxins that can interfere with crucial plant growth regulation systems. wikipedia.org The primary mechanism involves the disruption of polar auxin transport (PAT), a process responsible for the directional flow of the main plant auxin, indole-3-acetic acid (IAA), which governs numerous developmental processes like gravitropism, phototropism, and root development. nih.govnih.gov

Key transporters, known as PIN-FORMED (PIN) proteins, are essential for mediating the efflux of auxin from cells, thereby creating the gradients necessary for proper development. nih.govnih.govcragenomica.es Research has demonstrated that phenoxyacetic acid herbicides are substrates for these PIN transporters. nih.govnih.gov By binding to and being transported by PIN proteins, these synthetic compounds compete with endogenous IAA, leading to a disruption of the carefully controlled auxin gradients. nih.govresearchgate.net This interference causes uncontrolled and disorganized growth, ultimately leading to the death of susceptible plants. wikipedia.org While direct studies on 2-(3-Carbamoylphenoxy)acetic acid are limited, its structural classification as a phenoxyacetic acid suggests it would likely interact with the same PIN-FORMED transport machinery.

The ability of phenoxyacetic acids to disrupt auxin homeostasis forms the basis of their widespread use as selective herbicides for broadleaf weeds in monocot crops. wikipedia.org Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA) were among the first synthetic auxin herbicides developed and have been in agricultural use since the 1940s. wikipedia.orgwikipedia.org They are effective because they induce lethal, uncontrolled growth in target weed species while leaving crops like wheat and corn relatively unharmed. wikipedia.org

The herbicidal activity is a direct consequence of their role as auxin mimics. The sustained and overwhelming hormonal signal provided by these synthetic compounds, which are often more resistant to degradation within the plant than natural IAA, leads to the observed "growing to death" phenomenon. nih.gov Other related compounds act as propesticides, being converted into the active herbicide within the plant. wikipedia.org

Table 1: Common Phenoxyacetic Acid Herbicides and Their Mechanism

| Herbicide | Chemical Name | Primary Mechanism of Action |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Synthetic auxin; disrupts polar auxin transport. wikipedia.orgwikipedia.org |

| MCPA | (4-chloro-2-methylphenoxy)acetic acid | Synthetic auxin; mimics indole-3-acetic acid (IAA). wikipedia.org |

| 2,4,5-T | 2,4,5-Trichlorophenoxyacetic acid | Synthetic auxin; induces rapid, uncontrolled growth. wikipedia.org |

| Mecoprop | (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid | Synthetic auxin; chiral compound with activity in the (2R)-isomer. wikipedia.org |

| 2,4-DB | 4-(2,4-Dichlorophenoxy)butyric acid | Propesticide; converted to 2,4-D in susceptible plants. wikipedia.org |

Antimicrobial Research: Antibacterial and Antifungal Evaluations

Investigations into the antimicrobial properties of 2-(3-Carbamoylphenoxy)acetic acid and related compounds have explored their potential to inhibit the growth of pathogenic microbes. Research has focused on specific bacterial strains and the structure-activity relationships that dictate efficacy.

While direct studies on the antimicrobial activity of 2-(3-Carbamoylphenoxy)acetic acid are not extensively documented in the reviewed literature, research on the parent compound, acetic acid, and other derivatives provides insight. Acetic acid itself has demonstrated significant antibacterial activity against a range of pathogens relevant in clinical settings, including Pseudomonas aeruginosa and Staphylococcus aureus. nih.govnih.govnih.gov Studies have shown that acetic acid can inhibit the growth of these bacteria and is effective in eradicating mature biofilms, which are structured communities of bacteria that are notoriously difficult to treat. nih.govnih.gov For instance, acetic acid at concentrations as low as 0.16-0.31% has been shown to be antibacterial against planktonic growth of common wound-infecting pathogens. nih.gov

Research on other phenoxyacetic acid derivatives has also indicated antimicrobial potential. A study of various chloro-derivatives of phenoxyacetic acid tested their activity against soil bacterial strains. mdpi.com Furthermore, derivatives of the related structure 2-(3-oxo-1,3-diarylpropylthio)acetic acid have been synthesized and screened for activity against human pathogenic microorganisms, including strains of Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net

The antimicrobial efficacy of phenoxyacetic acid derivatives is closely tied to their molecular structure, including the nature and position of substituents on the aromatic ring. A study investigating chloroderivatives of phenoxyacetic acid found that differences in the number and location of chlorine atoms significantly affected their biological activity. mdpi.com Such substitutions can alter the compound's electronic properties, lipophilicity, and reactivity, which in turn influences its ability to interact with microbial targets. mdpi.com

For example, the introduction of a butylcarbamoyl substituent in 2-(3-(Butylcarbamoyl)phenoxy)acetic acid increases lipophilicity due to the butyl chain while retaining hydrogen bonding capacity through the amide group, potentially enhancing membrane permeability compared to simpler phenoxyacetic acids. In other classes of antimicrobial compounds, features like hydrophobicity and the ability to form stable secondary structures have been shown to be critical for inhibiting bacterial cell growth. mdpi.com The antimicrobial activity of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives was also found to be dependent on the specific aryl groups attached to the core structure. researchgate.net These findings underscore the importance of specific structural motifs in designing effective antimicrobial agents based on the phenoxyacetic acid scaffold.

Interactions with Defined Molecular Targets and Biochemical Pathways (Non-Clinical Focus)

Beyond its effects on whole organisms like plants and bacteria, research has begun to identify specific molecular targets and biochemical pathways modulated by 2-(3-Carbamoylphenoxy)acetic acid and its derivatives.

A significant finding is the identification of derivatives of 2-(3-Carbamoylphenoxy)acetic acid as novel small-molecule inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI). nih.gov This interaction is a critical component of the Wnt/β-catenin signaling pathway, which is often hyperactivated in various forms of cancer. nih.gov In cell-based experiments, the optimized lead compound, derived from a 2-(3-Carbamoylphenoxy)acetic acid scaffold, was shown to selectively disrupt the β-catenin/BCL9 interaction, suppress Wnt signaling, and downregulate the expression of oncogenic Wnt target genes. nih.gov This demonstrates a precise molecular mechanism of action, positioning this chemical class as a lead for developing targeted cancer therapeutics. nih.gov

In the context of antimicrobial action, related compounds affect fundamental biochemical pathways. Acetic acid metabolism in bacteria is linked to the regulation of carbon metabolism. nih.gov For example, in Bacillus licheniformis, the catabolite control protein A (CcpA) regulates glucose metabolism by repressing genes involved in acetic acid synthesis. nih.gov The presence of acetic acid can influence major pathways like glycolysis. nih.gov While this research pertains to acetic acid itself, it highlights the types of fundamental cellular processes that can be affected by such molecules.

Sphingosine-1-phosphate Receptor (S1PR2) Modulation

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates numerous cellular processes by binding to five specific G protein-coupled receptors (S1PR1-5). nih.gov The S1PR2 receptor, in particular, is involved in diverse physiological and pathological processes, including immune response, nervous system function, and cancer progression. nih.govnih.gov Its modulation by small molecules is a significant area of therapeutic research. nih.gov However, based on a review of the available scientific literature, no studies have been identified that specifically investigate or report the modulation of the S1PR2 receptor by 2-(3-carbamoylphenoxy)acetic acid.

Histone Deacetylase 8 (HDAC8) Inhibition and Proteolysis Targeting Chimeras (PROTACs)

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression through the deacetylation of histone and non-histone proteins. HDAC8, a Class I HDAC, has emerged as a significant therapeutic target, particularly in cancers like childhood neuroblastoma, where its overexpression is correlated with advanced disease stages. researchgate.net The knockdown of HDAC8 has been shown to inhibit cancer cell proliferation and promote apoptosis. researchgate.net

A derivative of 2-(3-carbamoylphenoxy)acetic acid has been instrumental in the development of Proteolysis Targeting Chimeras (PROTACs) designed to selectively degrade HDAC8. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

In one study, the benzyl-protected ligand 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetic acid was synthesized as a key intermediate. This intermediate, which contains the core phenoxyacetic acid scaffold, serves as the warhead that binds to the HDAC8 enzyme. It was then conjugated to a linker and an E3 ligase ligand (such as pomalidomide (B1683931) for the cereblon E3 ligase) to create the final PROTAC. This strategic approach allows for the targeted degradation of HDAC8, offering a potential advantage over traditional inhibitors by eliminating both the enzymatic and non-enzymatic scaffolding functions of the protein. The resulting HDAC8-targeting PROTACs demonstrated anti-neuroblastoma activity in cellular models. researchgate.net

| Component | Specific Molecule/Group | Function | Reference |

|---|---|---|---|

| Target-Binding Moiety (Warhead) | 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetic acid derivative | Binds to the active site of the Histone Deacetylase 8 (HDAC8) enzyme. | |

| E3 Ligase Ligand | Pomalidomide | Recruits the Cereblon (CRBN) E3 ubiquitin ligase. | |

| Linker | Aliphatic linker | Connects the warhead to the E3 ligase ligand, positioning them for ternary complex formation. |

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector Mechanisms

Cystic fibrosis is caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ion channel critical for epithelial fluid transport. Therapeutic strategies include CFTR modulators, which are classified as correctors (rescuing misfolded protein trafficking) and potentiators (enhancing channel gating). While extensive research has led to the discovery of various small molecules that act as CFTR modulators, a review of published studies indicates no specific investigation into the role of 2-(3-carbamoylphenoxy)acetic acid as a CFTR corrector.

Aldose Reductase Inhibition and Transient Pocket Opening Studies

Aldose reductase is an enzyme implicated in the development of long-term diabetic complications. A series of (2-arylcarbamoyl-phenoxy)-acetic acid derivatives have been identified as highly potent and selective inhibitors of this enzyme. These inhibitors are designed around a core template that uses an intramolecular hydrogen bond to pre-organize the key pharmacophore elements for high-affinity binding.

A key mechanistic feature of these inhibitors is their ability to induce the opening of a transient specificity pocket within the aldose reductase active site. This pocket is not typically open in the uncomplexed enzyme. The binding process was studied using X-ray crystallography, microcalorimetry, and surface plasmon resonance, which revealed that the opening of this pocket is a ligand-induced event. Molecular dynamics simulations suggest that the pocket opening only occurs when a suitable substituent is attached to the parent scaffold. For instance, substitution with a benzyl (B1604629) group helps stabilize the open state of the pocket. Further decoration of this benzyl group with an electron-deficient nitro group leads to a significant, enthalpy-driven increase in potency. Conversely, replacing it with an isosteric carboxylic acid group diminishes potency dramatically and results in binding without opening the pocket.

| Ligand Feature | Observed Effect on Aldose Reductase | Reference |

|---|---|---|

| Parent (2-carbamoyl-phenoxy)-acetic acid scaffold | Binds to the anion binding pocket. | |

| Addition of a benzyl substituent | Induces and stabilizes the opening of a transient specificity pocket. | |

| Addition of a nitro group to the benzyl substituent | Greatly increases binding potency through an enthalpy-driven process. | |

| Addition of a carboxylic acid group to the benzyl substituent | Reduces potency by 1000-fold; binding occurs without pocket opening. |

Free Fatty Acid Receptor 4 (FFAR4) Agonism and Related Activity

The Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, is a G protein-coupled receptor activated by medium and long-chain fatty acids. It is a significant therapeutic target for metabolic conditions such as type 2 diabetes and obesity due to its role in promoting the release of incretin (B1656795) hormones and mediating anti-inflammatory effects. Despite the active development of synthetic FFAR4 agonists, there are no available scientific reports linking 2-(3-carbamoylphenoxy)acetic acid to agonistic or antagonistic activity at the FFAR4 receptor.

Enzyme Kinetics and Mechanistic Studies of Inhibition

The primary mechanistic and kinetic studies for the 2-(3-carbamoylphenoxy)acetic acid scaffold have been conducted in the context of aldose reductase inhibition. These investigations have provided detailed insights into the thermodynamic and kinetic signatures of ligand binding and the associated conformational changes in the enzyme.

Advanced Applications and Future Research Directions

Development of Chemical Probes and Radiotracers for Molecular Imaging in Research

The core structure of 2-(3-Carbamoylphenoxy)acetic acid serves as a scaffold in the development of sophisticated chemical probes. These tools are instrumental in molecular biology and medicinal chemistry for investigating complex biological processes. Derivatives of this compound have been optimized as small-molecule inhibitors for specific protein-protein interactions (PPIs), which are critical targets in understanding disease pathways.

For instance, researchers have successfully used the 2-(3-carbamoylphenoxy)acetic acid framework to design novel inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. nih.gov This interaction is a key component of the Wnt/β-catenin signaling pathway, which is often hyperactive in various cancers. By modifying the initial scaffold, scientists developed 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid derivatives. These compounds can selectively disrupt the β-catenin/BCL9 interaction, leading to the downregulation of oncogenic genes. nih.gov The best compounds from this research serve as valuable chemical probes to study Wnt signaling and as lead compounds for further optimization. nih.gov Such molecules can be labeled with radioactive isotopes to create radiotracers for use in molecular imaging techniques like Positron Emission Tomography (PET), allowing for non-invasive visualization and study of these biological pathways in living systems.

Role as Key Intermediates in Complex Organic Synthesis

In the realm of organic chemistry, 2-(3-Carbamoylphenoxy)acetic acid is recognized as a key intermediate—a foundational molecule that can be elaborated into more complex structures. Its phenoxyacetic acid backbone is a common motif in many biologically active compounds, and the presence of both carboxylic acid and amide functional groups provides two distinct points for chemical modification. biosynth.com

The synthesis of derivatives typically involves strategic reactions at these functional groups. The carboxylic acid can be converted into esters or amides, while the existing amide can be modified, or the aromatic ring can undergo further substitution. This versatility allows chemists to create a library of related compounds with diverse properties. nih.gov The synthesis of these more complex molecules often builds upon the foundational methods established for phenoxyacetic acid chemistry.

| Derivative Compound | Molecular Formula | Key Structural Modification | Reference |

| 2-(3-(Butylcarbamoyl)phenoxy)acetic acid | C₁₃H₁₇NO₄ | Addition of a butyl group to the carbamoyl (B1232498) nitrogen. | |

| 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid | C₁₇H₂₂N₂O₅ | Replacement of the primary amide with a substituted piperidine (B6355638) ring. | nih.gov |

| (2-Carbamoyl-phenoxy)-acetic acid methyl ester | C₁₀H₁₁NO₄ | Esterification of the carboxylic acid group. | lookchem.com |

| 2-(2-(2-(3-((2-aminoethyl)carbamoyl)phenoxy)-1-azidoethoxy)ethoxy)acetic acid | C₁₅H₂₁N₅O₆ | Complex modification involving the addition of an azido-ethoxy-acetic acid chain. | sigmaaldrich.com |

This table presents examples of more complex molecules synthesized using the 2-(3-Carbamoylphenoxy)acetic acid scaffold.

Applications in Material Science and Supramolecular Chemistry

The structural characteristics of 2-(3-Carbamoylphenoxy)acetic acid make it a promising candidate for applications in material science and the field of supramolecular chemistry, which focuses on assemblies of molecules held together by non-covalent bonds.

Inclusion Complex Formation (e.g., with β-Cyclodextrin)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate "guest" molecules of appropriate size and shape. oatext.comoatext.com This process, known as inclusion complex formation, can modify the physicochemical properties of the guest, such as improving its aqueous solubility and stability. oatext.comnih.gov

While direct studies on the inclusion of 2-(3-Carbamoylphenoxy)acetic acid with β-cyclodextrin are not extensively documented, research on highly similar molecules provides strong evidence for its potential. For example, a study on [2-(2-bromophenylcarbamoyl)phenoxy]acetic acid ethyl ester demonstrated successful complexation with β-cyclodextrin. researchgate.net The formation of the inclusion complex was confirmed using UV-VIS and H-NMR spectroscopy. researchgate.net Given the structural analogy, the hydrophobic phenyl ring of 2-(3-Carbamoylphenoxy)acetic acid can be expected to fit within the β-cyclodextrin cavity, with the more polar carbamoyl and acetic acid groups interacting with the hydrophilic exterior. This encapsulation could be used to control its release or modify its interactions in aqueous systems for various material applications. oatext.com

| Cyclodextrin Type | Number of Glucopyranose Units | Solubility in Water ( g/100 mL, 25°C) | Cavity Diameter (Å) |

| α-Cyclodextrin | 6 | 14.5 | 4.7 - 5.3 |

| β-Cyclodextrin | 7 | 1.85 | 6.0 - 6.5 |

| γ-Cyclodextrin | 8 | 23.2 | 7.5 - 8.3 |

This table, with data from various sources oatext.comoatext.com, outlines the properties of common natural cyclodextrins used for inclusion complex formation.

Design and Synthesis of Polymeric Structures and Coordination Compounds

The ability of 2-(3-Carbamoylphenoxy)acetic acid to act as a ligand—a molecule that binds to a central metal atom—makes it a valuable component in the design of coordination compounds and coordination polymers. mdpi.com Carboxylic acids are well-known for their ability to coordinate with metal ions in various modes (e.g., monodentate, bidentate, bridging). mdpi.com The presence of both a carboxylate group and a nitrogen-containing amide group in 2-(3-Carbamoylphenoxy)acetic acid allows it to potentially bind metal centers in multiple ways, leading to the formation of diverse and complex architectures, including 2D layered structures or 3D frameworks. mdpi.comnih.gov

The synthesis of such materials involves reacting the ligand with a metal salt (e.g., salts of copper, zinc, or silver) under controlled conditions. mdpi.comnih.gov The resulting coordination polymers can exhibit interesting properties, such as luminescence or porosity, which are of significant interest in material science for applications like chemical sensing, gas storage, or catalysis. nih.gov

Industrial and Biotechnological Relevance (Excluding Human Therapeutics)

Beyond the research laboratory, derivatives of the core phenoxyacetic acid structure have established relevance in industrial bioprocesses.

Precursors in Industrial Biosynthesis Processes (e.g., Penicillin Production)

Phenoxyacetic acid (POA) is a well-known side-chain precursor in the industrial biosynthesis of phenoxymethylpenicillin (Penicillin V) by the filamentous fungus Penicillium chrysogenum. nih.gov In the fermentation process, the fungus synthesizes the core penicillin molecule, 6-aminopenicillanic acid (6-APA). To produce specific types of penicillin, precursors are added to the fermentation medium. nih.gov The fungus then incorporates the precursor as a side chain onto the 6-APA core. nih.gov

When phenoxyacetic acid is supplied to the culture, the fungus produces Penicillin V. nih.gov Studies have shown that P. chrysogenum can take up POA from the medium and that this process is crucial for efficient antibiotic production. nih.gov As a derivative, 2-(3-Carbamoylphenoxy)acetic acid belongs to this class of phenoxyacetate (B1228835) precursors. Its specific uptake and incorporation efficiency would depend on the enzymatic machinery of the particular P. chrysogenum strain, but its structural classification places it among compounds with potential relevance to this significant industrial biosynthetic process.

Reagents in Broader Organic Reactions (e.g., Heterocyclic Synthesis, Polymer Chemistry)

The structural motifs within 2-(3-Carbamoylphenoxy)acetic acid allow it to serve as a precursor in various organic transformations, including the synthesis of heterocyclic compounds and the development of novel polymers.

Heterocyclic Synthesis:

Phenoxyacetic acid and its derivatives are recognized intermediates in the synthesis of a variety of heterocyclic structures. The carboxylic acid and the activated aromatic ring of 2-(3-Carbamoylphenoxy)acetic acid can participate in cyclization reactions to form fused ring systems. For instance, phenoxyacetic acids can undergo intramolecular cyclization to yield coumaran-3-ones (2,3-dihydrobenzofuran-3-ones). This transformation typically proceeds via the formation of an acyl chloride or through the use of a strong acid catalyst to promote intramolecular Friedel-Crafts acylation.

While specific examples detailing the cyclization of 2-(3-Carbamoylphenoxy)acetic acid are not extensively documented, the general reactivity of phenoxyacetic acids suggests its potential in this area. Furthermore, derivatives of phenoxyacetic acid have been utilized in the synthesis of more complex heterocyclic systems. For example, a 2-(4-formyl-2-methoxyphenoxy)acetic acid has been used to create chalcones, which are precursors to pyrazoline derivatives, a class of nitrogen-containing heterocycles with known pharmacological activities. nih.gov This suggests that the carbamoyl-substituted analogue could similarly be functionalized to participate in analogous condensation and cyclization reactions.

The presence of the carbamoyl group could also influence the regioselectivity of electrophilic substitution reactions on the aromatic ring, potentially directing the formation of specific isomers in the synthesis of substituted heterocycles. The amide functionality itself can also be a reactive handle for further transformations.

Polymer Chemistry:

The application of phenoxyacetic acids in polymer chemistry is an emerging area of interest. One notable example is the use of phenoxyacetic acid and its derivatives in the synthesis of protonated polyaniline salts through emulsion polymerization. nih.gov In this process, the phenoxyacetic acid acts as a dopant, protonating the polyaniline backbone. This incorporation influences the properties of the resulting polymer, such as its solubility in organic solvents and its electrical conductivity. nih.gov

The use of 2-(3-Carbamoylphenoxy)acetic acid in such polymerization reactions could impart specific properties to the resulting polymer due to the presence of the carbamoyl group. This functional group could introduce hydrogen bonding capabilities, potentially affecting the polymer's mechanical properties, thermal stability, and interaction with other molecules. While direct studies on the use of 2-(3-Carbamoylphenoxy)acetic acid as a monomer or modifier in polymer synthesis are limited, the established use of related phenoxyacetic acids provides a strong rationale for its potential in this field.

Table 1: Potential Applications of 2-(3-Carbamoylphenoxy)acetic acid in Organic Synthesis

| Reaction Type | Potential Role of 2-(3-Carbamoylphenoxy)acetic acid | Resulting Products |

| Heterocyclic Synthesis | Precursor in intramolecular cyclization reactions. | Coumaran-3-one derivatives and other fused heterocycles. |

| Starting material for multi-step heterocyclic synthesis. | Pyrazoline derivatives, Schiff bases, and other complex heterocycles. | |

| Polymer Chemistry | Dopant in the synthesis of conducting polymers. | Processable and functionalized polyaniline salts. |

| Monomer or co-monomer in polymerization reactions. | Polyesters or polyamides with pendant carbamoyl groups. |

Emerging Research Frontiers and Interdisciplinary Studies

The unique combination of functional groups in 2-(3-Carbamoylphenoxy)acetic acid opens up avenues for research at the intersection of chemistry, biology, and materials science.

Medicinal Chemistry and Drug Discovery:

Derivatives of phenoxyacetic acid are known to exhibit a wide range of biological activities. nih.gov Research has shown that compounds with a similar scaffold can act as inhibitors of specific enzymes or protein-protein interactions. For instance, a derivative, 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid, has been identified as a novel small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, which is a target in cancer therapy. While this is a more complex derivative, it highlights the potential of the underlying carbamoylphenoxyacetic acid structure as a starting point for the development of new therapeutic agents.

The carbamoyl group can participate in hydrogen bonding interactions with biological targets, and the carboxylic acid can act as a key binding group or be modified to tune the pharmacokinetic properties of a molecule. Future research could focus on synthesizing a library of derivatives of 2-(3-Carbamoylphenoxy)acetic acid and screening them for various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Agricultural Science:

Phenoxyacetic acids have a long history in agriculture, with some derivatives being used as herbicides and plant growth regulators. The biological activity of these compounds is often related to their ability to mimic the plant hormone auxin. Research into 2-(3-(Butylcarbamoyl)phenoxy)acetic acid, a close analog, suggests potential applications in herbicide development and plant growth regulation. The carbamoyl group can influence the compound's interaction with plant hormone receptors. nih.gov Further studies on 2-(3-Carbamoylphenoxy)acetic acid could explore its specific effects on different plant species and its potential for developing more selective and environmentally benign agricultural chemicals.

Materials Science: